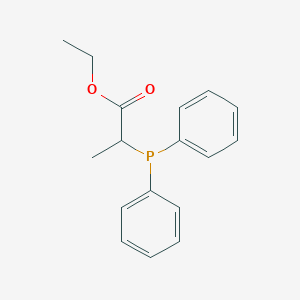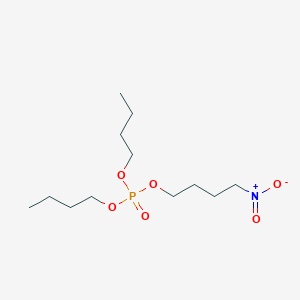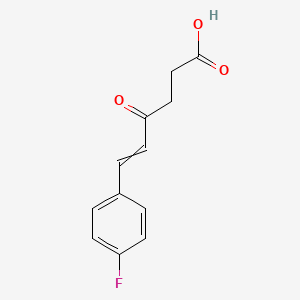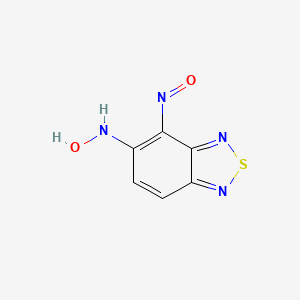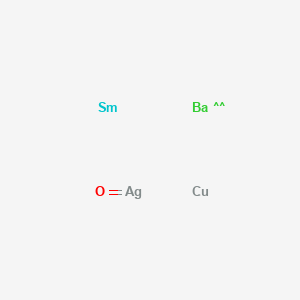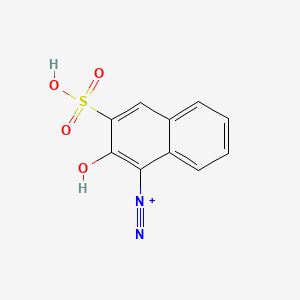![molecular formula C5H13Cl3GeNP B14298801 Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane CAS No. 112215-35-7](/img/structure/B14298801.png)
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane is a complex organophosphorus compound that features a unique combination of phosphorus, germanium, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane typically involves the reaction of trichlorogermane with a suitable phosphine ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphines.
Scientific Research Applications
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can coordinate with metal centers, influencing their reactivity and stability. The pathways involved may include the formation of stable complexes that can catalyze various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl(propyl)phosphine: Similar in structure but lacks the germanium and chlorine atoms.
Trichlorogermane: Contains germanium and chlorine but lacks the phosphine moiety.
Triphenylphosphine: A common phosphine ligand used in many catalytic processes.
Uniqueness
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane is unique due to its combination of phosphorus, germanium, and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in catalysis and materials science.
Properties
CAS No. |
112215-35-7 |
|---|---|
Molecular Formula |
C5H13Cl3GeNP |
Molecular Weight |
297.1 g/mol |
IUPAC Name |
dimethyl-propyl-trichlorogermylimino-λ5-phosphane |
InChI |
InChI=1S/C5H13Cl3GeNP/c1-4-5-11(2,3)10-9(6,7)8/h4-5H2,1-3H3 |
InChI Key |
BNGRDONDCBADDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=N[Ge](Cl)(Cl)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


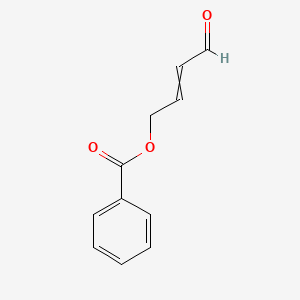
![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)
![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
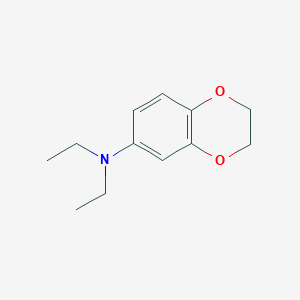
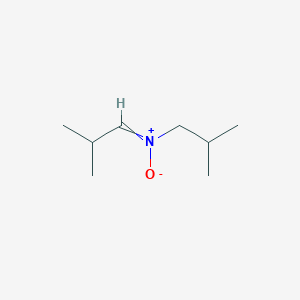
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
